4-Isothiocyanato-3-phenylbutanoic acid
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Overview
Description
4-Isothiocyanato-3-phenylbutanoic acid is an organic compound that belongs to the class of isothiocyanates Isothiocyanates are known for their biological activity and are commonly found in cruciferous vegetables This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-3-phenylbutanoic acid can be achieved through several methods:
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From Amines and Thiophosgene: : This method involves the reaction of primary amines with thiophosgene to form isothiocyanates. thiophosgene is highly toxic and volatile, making this method less desirable .
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From Amines and Carbon Disulfide: : Another method involves the reaction of primary amines with carbon disulfide in the presence of a base, followed by desulfurylation using cyanuric acid . This method is more economical and suitable for scale-up activities.
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From Phenyl Isothiocyanate and Amines: : A novel method involves the replacement reaction of phenyl isothiocyanate with the corresponding amines in dimethylbenzene as a solvent under nitrogen protection . This method offers high yields and low toxicity.
Industrial Production Methods
Industrial production of this compound typically involves the use of the second method mentioned above due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-3-phenylbutanoic acid undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents such as N-bromophthalimide in an aqueous acetic acid medium .
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Substitution: : It can participate in nucleophilic substitution reactions, particularly at the benzylic position .
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid.
Substitution: N-bromosuccinimide (NBS) for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: The major products formed are typically oxidized derivatives of the original compound.
Substitution: Substituted derivatives at the benzylic position.
Scientific Research Applications
4-Isothiocyanato-3-phenylbutanoic acid has a wide range of applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas .
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Biology: : The compound exhibits biological activity, including anticarcinogenic, anti-inflammatory, and antioxidative properties .
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Industry: : The compound is used in the development of new materials with specific physical properties, such as dyes and pigments .
Mechanism of Action
The mechanism of action of 4-Isothiocyanato-3-phenylbutanoic acid involves its interaction with various molecular targets and pathways:
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Anticarcinogenic Activity: : The compound induces apoptosis and growth arrest in cancer cells by modulating signaling pathways and gene expression .
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Anti-inflammatory Activity: : It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation .
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Antioxidative Activity: : The compound scavenges free radicals and enhances the activity of antioxidant enzymes .
Comparison with Similar Compounds
4-Isothiocyanato-3-phenylbutanoic acid can be compared with other isothiocyanates such as:
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Sulforaphane: : Found in broccoli, known for its potent anticancer properties .
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Phenethyl Isothiocyanate: : Found in watercress, known for its anti-inflammatory and antioxidative properties .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological activities and makes it a valuable compound for various applications.
List of Similar Compounds
- Sulforaphane
- Phenethyl Isothiocyanate
- Benzyl Isothiocyanate
- Allyl Isothiocyanate
Properties
Molecular Formula |
C11H11NO2S |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
4-isothiocyanato-3-phenylbutanoic acid |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)6-10(7-12-8-15)9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,13,14) |
InChI Key |
AFWKRVRLSAFKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN=C=S |
Origin of Product |
United States |
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